benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate
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Overview
Description
Benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the benzyl and acetate groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. Solvent extraction and crystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole moiety.
Metronidazole: A bactericidal agent with a nitroimidazole structure.
Uniqueness
Benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
benzyl 2-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)acetate |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(25)21(2)18(20)26)23-9-8-22(17(23)19-15)10-13(24)27-11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
FZNINWTZJCWCIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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